(R)-Bicalutamide-d4

Overview

Description

®-Bicalutamide-d4 is a deuterated form of ®-Bicalutamide, a non-steroidal anti-androgen medication primarily used in the treatment of prostate cancer. The deuterium atoms in ®-Bicalutamide-d4 replace the hydrogen atoms, which can enhance the compound’s metabolic stability and potentially improve its pharmacokinetic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-Bicalutamide-d4 involves the incorporation of deuterium atoms into the ®-Bicalutamide molecule. This can be achieved through various methods, including:

Hydrogen-Deuterium Exchange: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterating agent.

Deuterated Reagents: Using deuterated reagents in the synthesis process to introduce deuterium atoms directly into the molecule.

Industrial Production Methods: Industrial production of ®-Bicalutamide-d4 typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

Catalytic Deuteration: Utilizing catalysts to facilitate the exchange of hydrogen with deuterium.

Purification Techniques: Employing advanced purification methods such as chromatography to isolate the desired deuterated compound.

Chemical Reactions Analysis

Types of Reactions: ®-Bicalutamide-d4 can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different metabolites.

Reduction: Reduction reactions can modify the functional groups within the molecule.

Substitution: The deuterium atoms can be replaced with other atoms or groups under specific conditions.

Common Reagents and Conditions:

Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

Reducing Agents: Including sodium borohydride or lithium aluminum hydride.

Substitution Reagents: Such as halogens or alkylating agents.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated metabolites, while reduction can produce deuterated analogs with modified functional groups.

Scientific Research Applications

®-Bicalutamide-d4 has several scientific research applications, including:

Chemistry: Used as a reference standard in analytical chemistry to study the effects of deuterium substitution on chemical properties.

Biology: Employed in biological studies to investigate the metabolic pathways and stability of deuterated compounds.

Medicine: Utilized in pharmacokinetic studies to understand the drug’s behavior in the body and its potential therapeutic benefits.

Industry: Applied in the development of new pharmaceuticals with improved metabolic stability and efficacy.

Mechanism of Action

®-Bicalutamide-d4 exerts its effects by binding to androgen receptors, thereby inhibiting the action of androgens such as testosterone. This inhibition prevents the growth and proliferation of androgen-dependent prostate cancer cells. The deuterium atoms in ®-Bicalutamide-d4 may enhance the compound’s metabolic stability, leading to prolonged activity and potentially improved therapeutic outcomes.

Comparison with Similar Compounds

®-Bicalutamide: The non-deuterated form of the compound.

(S)-Bicalutamide: The enantiomer of ®-Bicalutamide with different pharmacological properties.

Deuterated Anti-Androgens: Other deuterated analogs of anti-androgen medications.

Uniqueness: ®-Bicalutamide-d4 is unique due to the presence of deuterium atoms, which can enhance its metabolic stability and potentially improve its pharmacokinetic profile compared to its non-deuterated counterpart. This makes it a valuable compound for research and therapeutic applications.

Biological Activity

(R)-Bicalutamide-d4 is a deuterated analog of the well-known antiandrogen bicalutamide, primarily used in the treatment of prostate cancer. This compound has garnered attention for its potential applications in pharmacokinetic studies, metabolic pathway investigations, and therapeutic efficacy evaluations. This article delves into the biological activity of this compound, highlighting its mechanisms, research findings, and relevant case studies.

This compound functions as an androgen receptor (AR) antagonist. By binding to ARs, it inhibits the action of androgens such as testosterone, thereby preventing the growth and proliferation of androgen-dependent prostate cancer cells. The incorporation of deuterium atoms in this compound may enhance its metabolic stability, leading to prolonged activity and potentially improved therapeutic outcomes compared to its non-deuterated counterpart.

Research Applications

The compound has several significant applications in scientific research:

- Pharmacokinetics : Used to study the absorption, distribution, metabolism, and excretion (ADME) of drugs.

- Metabolic Stability : Investigated for its stability in biological systems compared to non-deuterated compounds.

- Analytical Chemistry : Serves as a reference standard to study the effects of deuterium substitution on chemical properties.

1. Efficacy in Breast Cancer

A notable clinical trial explored the use of bicalutamide (the non-deuterated form) in patients with androgen receptor-positive, estrogen receptor-negative metastatic breast cancer. In this phase II study involving 424 patients, only 12% were found to be AR-positive. The clinical benefit rate (CBR) was recorded at 19%, with a median progression-free survival (PFS) of 12 weeks. This study indicates that bicalutamide can provide therapeutic benefits even in hormone receptor-negative breast cancer contexts .

2. Comparison with Dutasteride

The AVOCAT study compared bicalutamide monotherapy with bicalutamide plus dutasteride therapy in patients with locally advanced or metastatic prostate cancer. The results showed that both treatment regimens had comparable efficacy, but the combination therapy offered enhanced tolerability and quality of life as reported by patients .

3. Resistance Mechanisms

Research has also focused on overcoming resistance to bicalutamide treatment. A review highlighted various mechanisms through which prostate cancer cells develop resistance to antiandrogen therapies, suggesting that modifications like those seen in this compound could be pivotal in enhancing treatment efficacy against resistant cancer strains .

Biological Evaluation

Recent studies have evaluated the biological activity of sulfoxide derivatives of bicalutamide, which showed enhanced anticancer activity across multiple prostate cancer cell lines compared to both bicalutamide and enzalutamide. These findings suggest that structural modifications can significantly impact the efficacy of antiandrogens .

Summary Table: Biological Activity Overview

| Aspect | Details |

|---|---|

| Compound | This compound |

| Mechanism | Androgen receptor antagonist; inhibits androgen action |

| Key Applications | Pharmacokinetic studies; metabolic stability; analytical chemistry reference |

| Clinical Findings | Effective in AR-positive breast cancer; comparable efficacy with dutasteride |

| Resistance Insights | Ongoing research into overcoming resistance mechanisms |

Q & A

Basic Research Questions

Q. How should researchers design experiments to assess the enantiomeric purity of (R)-Bicalutamide-d4 in preclinical studies?

- Methodological Answer : Enantiomeric purity can be evaluated using chiral chromatography coupled with mass spectrometry (LC-MS/MS) or nuclear magnetic resonance (NMR) spectroscopy. For deuterated analogs like this compound, ensure deuterium incorporation does not interfere with chiral column resolution. Validate methods using reference standards and spike-recovery experiments to confirm accuracy . Statistical analysis (e.g., ANOVA) should compare batch-to-batch variability to establish reproducibility thresholds .

Q. What analytical techniques are optimal for quantifying this compound in biological matrices during pharmacokinetic studies?

- Methodological Answer : Use stable isotope dilution assays (SIDA) with LC-MS/MS, leveraging the deuterium label to distinguish this compound from endogenous metabolites. Calibration curves should span expected physiological concentrations, and matrix effects (e.g., plasma protein binding) must be assessed via post-column infusion studies. Include quality controls (QCs) with ±15% accuracy limits to ensure assay validity .

Advanced Research Questions

Q. How can researchers resolve contradictory data on the metabolic stability of this compound compared to non-deuterated analogs?

- Methodological Answer : Contradictions often arise from differences in experimental models (e.g., in vitro hepatocytes vs. in vivo models). To address this:

- Step 1 : Replicate studies under standardized conditions (e.g., CYP450 isoform-specific assays) to isolate metabolic pathways.

- Step 2 : Use deuterium isotope effect (DIE) calculations to quantify changes in clearance rates attributable to C-D bond stability .

- Step 3 : Apply Bayesian meta-analysis to reconcile discrepancies across studies, weighting data by model relevance and sample size .

Q. What strategies ensure reproducibility in synthesizing this compound with >98% isotopic enrichment?

- Methodological Answer :

- Synthetic Protocol : Optimize deuterium incorporation via catalytic deuteration or exchange reactions, monitoring reaction progress with NMR or high-resolution MS.

- Quality Control : Use orthogonal methods (e.g., isotope ratio mass spectrometry) to confirm enrichment. Purity thresholds should align with ICH Q6A guidelines for reference standards .

- Documentation : Report synthetic pathways, reaction yields, and characterization data (e.g., -NMR, -NMR) in supplementary materials to enable replication .

Q. How can the PICOT framework be adapted to design clinical pharmacology studies for this compound?

- Methodological Answer :

- P (Population) : Men with androgen-sensitive prostate cancer.

- I (Intervention) : Oral administration of this compound at 50 mg/day.

- C (Comparison) : Non-deuterated (R)-Bicalutamide.

- O (Outcome) : Comparative bioavailability (AUC, ) and metabolite profiling.

- T (Time) : 28-day steady-state assessment.

- Statistical Plan : Use a crossover design with paired t-tests or non-parametric equivalents for non-normal data. Power calculations should account for inter-individual variability in CYP3A4 activity .

Q. Data Analysis and Interpretation

Q. What statistical methods are recommended for analyzing dose-response relationships of this compound in heterogeneous tumor models?

- Methodological Answer : Apply nonlinear mixed-effects modeling (NONMEM) to handle inter-subject variability. For in vivo xenograft data, use Kaplan-Meier survival analysis with log-rank tests for tumor growth inhibition. Confounding factors (e.g., baseline tumor volume) should be adjusted via Cox proportional hazards regression .

Q. How should researchers address batch-to-batch variability in deuterated compound synthesis when publishing results?

- Methodological Answer : Disclose synthetic protocols, including solvent purity, catalyst loading, and reaction times, in the "Experimental" section. Report isotopic enrichment data (mean ± SD) for each batch and use multivariate regression to assess its impact on biological outcomes. Journals may require raw data deposition in repositories like Zenodo for transparency .

Q. Ethical and Reproducibility Considerations

Q. What ethical guidelines apply to preclinical studies using this compound in animal models of prostate cancer?

- Methodological Answer : Adhere to ARRIVE 2.0 guidelines for in vivo studies, including randomization, blinding, and sample size justification. Obtain institutional animal care committee (IACUC) approval and document humane endpoints (e.g., tumor volume limits). For同位素标记化合物, ensure compliance with radiation safety protocols if tritiated analogs are used .

Q. How can researchers enhance the credibility of negative results in this compound efficacy trials?

- Methodological Answer : Perform post-hoc power analyses to confirm adequate sample size. Publish raw datasets and analytical code in open-access platforms. Use sensitivity analyses (e.g., varying statistical thresholds) to confirm robustness. Negative results should be contextualized with preclinical data to distinguish compound-specific vs. model-specific limitations .

Q. Tables for Key Methodological Parameters

Properties

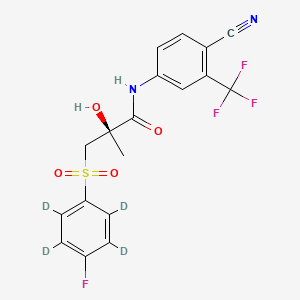

IUPAC Name |

(2R)-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methyl-3-(2,3,5,6-tetradeuterio-4-fluorophenyl)sulfonylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14F4N2O4S/c1-17(26,10-29(27,28)14-6-3-12(19)4-7-14)16(25)24-13-5-2-11(9-23)15(8-13)18(20,21)22/h2-8,26H,10H2,1H3,(H,24,25)/t17-/m0/s1/i3D,4D,6D,7D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKJPYSCBVHEWIU-FTFUYGBWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CS(=O)(=O)C1=CC=C(C=C1)F)(C(=O)NC2=CC(=C(C=C2)C#N)C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1F)[2H])[2H])S(=O)(=O)C[C@@](C)(C(=O)NC2=CC(=C(C=C2)C#N)C(F)(F)F)O)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14F4N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.